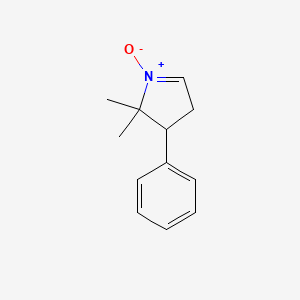
5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide
描述
5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide: is an organic compound with the chemical formula C12H15NO . It is a nitrone spin trap, commonly used in the study of free radicals due to its ability to stabilize and detect these highly reactive species . This compound is particularly valuable in electron spin resonance (ESR) spectroscopy and has applications in various fields including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide typically involves the reaction of pyrroline with dimethylamine to form 5,5-dimethyl-1-pyrroline. This intermediate is then oxidized using oxygen under controlled conditions to yield the desired N-oxide . The reaction often requires organic solvents such as methanol or dichloromethane and catalysts like silver chloride. Temperature and reaction time are critical factors in ensuring the successful formation of the N-oxide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to obtain high yields of the compound .
化学反应分析
Types of Reactions: 5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields oxides, while reduction can produce various reduced forms of the compound .
科学研究应用
Chemistry: 5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide is widely used as a spin-trapping reagent in ESR spectroscopy to detect and study free radicals. Its ability to form stable adducts with free radicals makes it invaluable in understanding radical-mediated processes .
Biology: In biological research, this compound is used to investigate oxidative stress and related cellular responses. It helps in detecting and quantifying free radicals in biological systems, providing insights into cellular damage and defense mechanisms .
Medicine: The compound’s role in studying free radicals extends to medical research, where it is used to explore the mechanisms of diseases involving oxidative stress, such as neurodegenerative disorders and inflammation .
Industry: In industrial applications, this compound is used in the development of antioxidants and other products aimed at mitigating oxidative damage .
作用机制
The primary mechanism by which 5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide exerts its effects is through spin trapping. It reacts with free radicals to form stable nitrone adducts, which can be detected and analyzed using ESR spectroscopy . This process helps in identifying and quantifying free radicals, thereby providing insights into their role in various chemical and biological processes .
相似化合物的比较
- 5,5-Dimethyl-1-pyrroline N-oxide
- 4-Phenyl-1-pyrroline N-oxide
- 2,2-Dimethyl-3,4-dihydro-2H-pyrrole 1-oxide
Uniqueness: 5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide is unique due to its specific structure, which enhances its stability and reactivity as a spin trap. Compared to similar compounds, it offers better performance in detecting and stabilizing free radicals, making it a preferred choice in ESR spectroscopy and related applications .
属性
IUPAC Name |
2,2-dimethyl-1-oxido-3-phenyl-3,4-dihydropyrrol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2)11(8-9-13(12)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXKTUGSCKJXKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC=[N+]1[O-])C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30489288 | |
| Record name | 2,2-Dimethyl-1-oxo-3-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30489288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20894-18-2 | |
| Record name | 2,2-Dimethyl-1-oxo-3-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30489288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


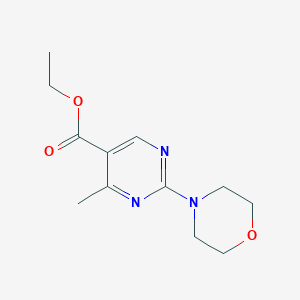
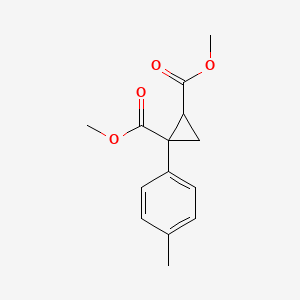
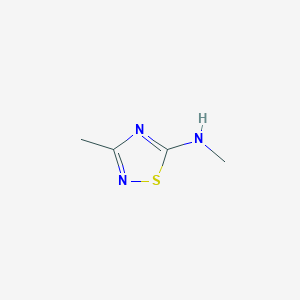

![7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B1601610.png)
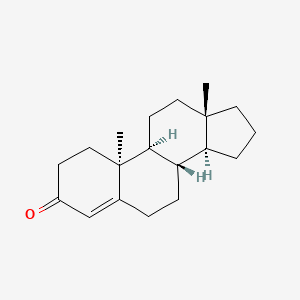

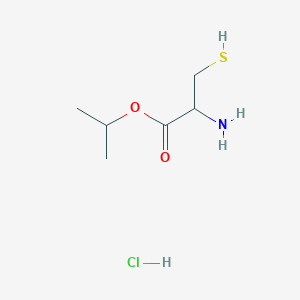
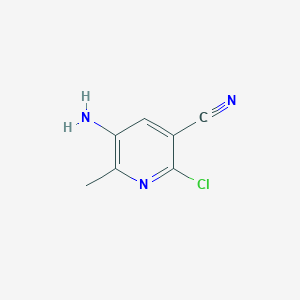

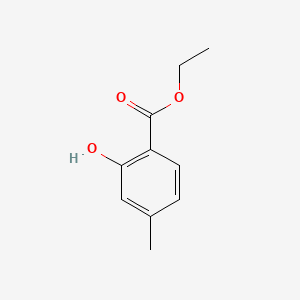
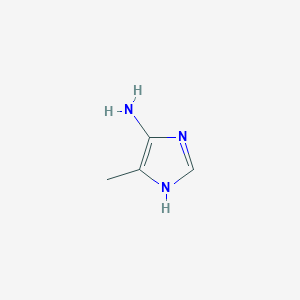
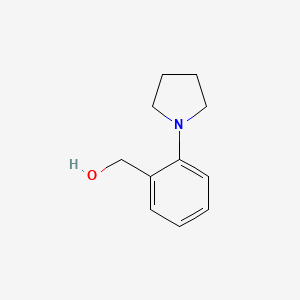
![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1601627.png)
